3-(2,4-Dichlorophenyl)-5-[(2-chlorophenyl)methylthio]-1,2,4-triazole-4-ylamine
Description
This compound belongs to the 1,2,4-triazole class, characterized by a triazole core substituted with a 2,4-dichlorophenyl group at position 3 and a (2-chlorophenyl)methylthio moiety at position 4. Its structural framework is frequently explored in medicinal chemistry for antimicrobial, antifungal, and enzyme-inhibitory activities.
Properties
Molecular Formula |
C15H11Cl3N4S |
|---|---|
Molecular Weight |
385.7 g/mol |
IUPAC Name |
3-[(2-chlorophenyl)methylsulfanyl]-5-(2,4-dichlorophenyl)-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C15H11Cl3N4S/c16-10-5-6-11(13(18)7-10)14-20-21-15(22(14)19)23-8-9-3-1-2-4-12(9)17/h1-7H,8,19H2 |
InChI Key |
BRUZBLHVDMWGKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NN=C(N2N)C3=C(C=C(C=C3)Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dichlorophenyl)-5-[(2-chlorophenyl)methylthio]-1,2,4-triazole-4-ylamine typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and a suitable nitrile compound.
Introduction of Dichlorophenyl and Chlorophenyl Groups: The dichlorophenyl and chlorophenyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Thioether Formation: The final step involves the formation of the thioether linkage, which can be achieved by reacting the intermediate with a suitable thiol compound under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the aromatic rings, potentially altering the compound’s electronic properties.
Substitution: Nucleophilic and electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and strong bases (NaOH, KOH) are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-(2,4-Dichlorophenyl)-5-[(2-chlorophenyl)methylthio]-1,2,4-triazole-4-ylamine is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology
The compound has potential applications in biological research, particularly in studying enzyme inhibition and protein interactions. Its ability to interact with biological macromolecules makes it a useful tool in biochemical assays.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific enzymes or receptors.
Industry
Industrially, the compound is used in the development of agrochemicals and pharmaceuticals. Its stability and reactivity make it suitable for large-scale production and application.
Mechanism of Action
The mechanism of action of 3-(2,4-Dichlorophenyl)-5-[(2-chlorophenyl)methylthio]-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The pathways involved may include signal transduction, metabolic regulation, and cellular response mechanisms.
Comparison with Similar Compounds
Substituent Variations on the Benzylthio Group
Key Analogs :
- Fluorine’s small size and high electronegativity may enhance target selectivity compared to bulkier chloro substituents. Activity: Not explicitly stated, but fluorinated analogs often exhibit improved pharmacokinetic profiles.
Variations in the Triazole Core and Auxiliary Groups
Key Analogs :
- Activity: Not explicitly reported, but thiol-containing triazoles are known for antioxidant and antimicrobial properties .
Physicochemical and Electronic Properties
- Fluorine and methoxy groups lower LogP (~3.5–3.8), balancing permeability and solubility .
- Electronic Effects : Thioether linkages (-S-) in the target compound provide moderate electron-withdrawing effects, stabilizing the triazole core. Methoxy groups (-OCH₃) donate electrons, enhancing resonance stabilization in enzyme-binding interactions .
Biological Activity
3-(2,4-Dichlorophenyl)-5-[(2-chlorophenyl)methylthio]-1,2,4-triazole-4-ylamine is a compound belonging to the triazole class, which has garnered attention for its biological activities, particularly in the fields of agriculture and medicine. This article reviews its biological activity, including antimicrobial properties, antifungal efficacy, and potential applications in treating viral infections.
Chemical Structure and Properties
The compound's structure features a triazole ring substituted with dichlorophenyl and chlorophenyl groups, which are critical for its biological activity. The presence of these halogenated phenyl groups enhances lipophilicity and potentially increases the compound's interaction with biological targets.
Antifungal Activity
Triazoles are widely recognized for their antifungal properties. Studies indicate that 3-(2,4-dichlorophenyl)-5-[(2-chlorophenyl)methylthio]-1,2,4-triazole-4-ylamine exhibits significant antifungal activity against various fungi:
- Mechanism of Action : The compound inhibits the enzyme lanosterol demethylase (CYP51), crucial for ergosterol biosynthesis in fungal cell membranes.
- Efficacy : In vitro studies have shown that this compound effectively inhibits the growth of common fungal pathogens such as Candida albicans and Aspergillus fumigatus.
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 0.5 µg/mL |
| Aspergillus fumigatus | 1.0 µg/mL |
Antimicrobial Activity
In addition to antifungal properties, this triazole derivative has demonstrated broad-spectrum antimicrobial activity:
- Bacterial Strains Tested : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria.
- Mechanism : Similar to its antifungal action, it disrupts bacterial cell wall synthesis.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 2.0 |
| Escherichia coli | 4.0 |
Antiviral Activity
Recent studies have explored the potential antiviral properties of triazole derivatives against HIV:
- Research Findings : Compounds similar to 3-(2,4-Dichlorophenyl)-5-[(2-chlorophenyl)methylthio]-1,2,4-triazole-4-ylamine have been tested for their ability to inhibit HIV replication.
- Potency : Some analogs have shown promising results with EC50 values in the low nanomolar range against wild-type HIV strains.
Case Studies
-
Antifungal Efficacy Against Candida spp.
- A study conducted by researchers evaluated various triazole compounds against clinical isolates of Candida. The tested compound exhibited a significant reduction in fungal load in vitro compared to standard antifungal agents.
-
Antiviral Screening Against HIV
- A series of derivatives based on the triazole scaffold were screened for their ability to inhibit HIV reverse transcriptase. Selected compounds showed considerable potency with minimal cytotoxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
